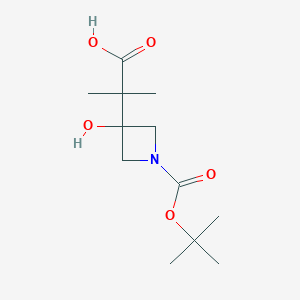![molecular formula C9H9N3O2 B2906887 Ethyl imidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1377584-27-4](/img/structure/B2906887.png)
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate is a complex compound with potential biological activity . .
Mode of Action
It is known that the compound is formed through the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate . This reaction leads to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates .
Biochemical Pathways
Imidazo[1,5-a]pyrazines, a related class of compounds, are known to have diverse biological activity and can affect multiple biochemical pathways .
Result of Action
Related compounds in the imidazo[1,5-a]pyrazine class have been found to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate under mild conditions (0–20°C) in a DMF solution, yielding ethyl imidazo[1,5-a]pyrazine-1-carboxylates with high yields (83–85%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes using oxidizing agents like Dess–Martin reagent.
Reduction: Reduction to alcohols using suitable reducing agents.
Substitution: Nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Dess–Martin reagent for oxidation to aldehydes.
Reduction: Common reducing agents like sodium borohydride for reduction to alcohols.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate has significant applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in optoelectronic devices.
Imidazo[1,5-a]pyrimidine derivatives: Utilized in pharmaceutical research for their potential therapeutic effects.
Imidazo[1,2-a]pyrazine derivatives: Explored for their biological activities and synthetic versatility.
Uniqueness: Ethyl imidazo[1,5-a]pyrazine-1-carboxylate stands out due to its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSHTIBWNYTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC=CN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2906807.png)


![2-(phenylformamido)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2906813.png)
![N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2906815.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2906819.png)

![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)



